molecular formula C48H52ClN3O B1192617 Cyanine7.5 alkyne

Cyanine7.5 alkyne

Cat. No. B1192617
M. Wt: 722.41
InChI Key: BEKYZMBPLUHVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alkyne derivative of Cyanine7.5, a near infrared fluorophore. This alkyne is suitable for copper-catalyzed Click Chemistry. This fluorophore is useful for in vivo imaging, its spectral properties are similar to ICG (indocyanine green) with somewhat higher fluorescence quantum yield.

Scientific Research Applications

Photophysical Properties and Bioconjugation

Cyanine and squaraine dyes, including Cyanine7.5 alkyne, are widely used in biological research, biomedical assays, and high-throughput screening due to their favorable photophysical properties. These dyes are predestined as covalent labels, and their brightness, fluorescence lifetimes, and photostability can be significantly improved by reducing their aggregation tendencies in aqueous media. Indolenine-based squaraines and ring-substituted squaraines show great potential for designing bright and sensitive fluorescent probes and labels with increased photostability (Patsenker, Tatarets, & Terpetschnig, 2010).

DNA Adduct Formation and Biological Relevance

DNA alkylation at nucleophilic sites, particularly at the N7-position of guanine, is a common occurrence with various substances, and Cyanine7.5 alkyne may also undergo such reactions. However, while N7-guanine adducts are frequently formed, they are chemically unstable and do not participate in Watson-Crick base pairing, making their biological relevance minimal. Despite this, they serve as excellent biomarkers for internal exposure to direct-acting and metabolically activated carcinogens. The biological significance beyond exposure confirmation and molecular dosing is yet to be fully understood, necessitating further research (Boysen, Pachkowski, Nakamura, & Swenberg, 2009).

Green Chemistry and Synthetic Applications

In the realm of green and sustainable chemistry, Cyanine7.5 alkyne could be implicated in the synthesis of fine chemicals and materials. The Diels-Alder reaction, for instance, is significant in the chemistry of renewable resources, offering an atom-economic pathway for synthesizing valuable products. Furfural derivatives, including potentially Cyanine7.5 alkyne, could play a role in such reactions with alkenes, highlighting the importance of this compound in the production of low-molecular-weight products relevant in various fields, including medical and pharmaceutical research, polymer development, and materials science (Galkin & Ananikov, 2021).

properties

Product Name

Cyanine7.5 alkyne

Molecular Formula

C48H52ClN3O

Molecular Weight

722.41

IUPAC Name

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H

InChI Key

BEKYZMBPLUHVRG-UHFFFAOYSA-N

SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine7.5 alkyne, Cyanine 7.5 alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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